molecular formula C14H14FN5S B6438263 3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile CAS No. 2549056-09-7

3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile

Cat. No.: B6438263
CAS No.: 2549056-09-7
M. Wt: 303.36 g/mol
InChI Key: RTPBOJIOKUQLRG-UHFFFAOYSA-N
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Description

3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile is a complex organic compound that features a unique combination of fluorine, thiadiazole, piperazine, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is to first synthesize the 1,2,5-thiadiazole ring, which is then coupled with a piperazine derivative

    Synthesis of 1,2,5-thiadiazole: This can be achieved through the cyclization of thiosemicarbazide with appropriate reagents such as sulfuric acid or phosphorus oxychloride.

    Coupling with Piperazine: The thiadiazole ring is then reacted with a piperazine derivative under conditions such as reflux in an appropriate solvent like ethanol or acetonitrile.

    Introduction of Benzonitrile and Fluorine Groups: The final step involves the reaction of the intermediate compound with 4-fluorobenzonitrile under conditions such as heating in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzamide: Similar structure but with an amide group instead of a nitrile.

    4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile: Lacks the fluorine atom.

    3-chloro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the thiadiazole and piperazine moieties also provides a versatile scaffold for further functionalization and optimization for specific applications.

Properties

IUPAC Name

3-fluoro-4-[[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5S/c15-13-7-11(8-16)1-2-12(13)10-19-3-5-20(6-4-19)14-9-17-21-18-14/h1-2,7,9H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPBOJIOKUQLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)C#N)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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